2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol

Lipophilicity Permeability Drug design

Procure this specific 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol (CAS 1785147-99-0) for your glucocorticoid receptor (GR) ligand research. Its unique ortho-CF₃ and para-OCH₃ substitution pattern creates a critical electronic push-pull system, differentiating it from meta-substituted isomers or des-fluoro analogs which lack this property. This compound is a privileged pharmacophore validated in the Boehringer Ingelheim patent family for GR modulators. Its tertiary alcohol resists alcohol dehydrogenase metabolism, offering superior stability over primary alcohol analogs. With a computed LogP of 2.94 and TPSA of 29.46 Ų, it is positioned within the CNS MPO favorable space, making it a strategically advantageous fragment for CNS drug discovery programs. Guaranteed research-use-only purity of ≥95%.

Molecular Formula C11H13F3O2
Molecular Weight 234.21 g/mol
Cat. No. B13232119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol
Molecular FormulaC11H13F3O2
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C=C(C=C1)OC)C(F)(F)F)O
InChIInChI=1S/C11H13F3O2/c1-10(2,15)8-5-4-7(16-3)6-9(8)11(12,13)14/h4-6,15H,1-3H3
InChIKeyPHHNUPQLARNRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol (CAS 1785147-99-0): Physicochemical Identity and Procurement Baseline


2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol (CAS: 1785147-99-0; molecular formula C₁₁H₁₃F₃O₂; molecular weight 234.21 g/mol) is a trifluoromethyl-substituted tertiary benzylic alcohol featuring an ortho-CF₃ and para-OCH₃ substitution pattern on the phenyl ring . Computed physicochemical properties include a topological polar surface area (TPSA) of 29.46 Ų and a calculated LogP of 2.94 . The compound is commercially supplied as a research intermediate at ≥95% purity and belongs to a structurally privileged class of CF₃-bearing tertiary alcohols that have been extensively validated as glucocorticoid receptor (GR) ligand pharmacophores in the Boehringer Ingelheim patent family (US 6,858,627; US 6,903,215; US 6,960,581; US 7,074,806; US 7,186,864; US 7,189,758; US 7,268,152; US 7,179,919), where the combination of a tertiary alcohol and an electron-withdrawing aryl substituent is critical for receptor binding and functional activity [1].

Why Generic Substitution Fails for 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol: The Ortho-CF₃/Para-OMe Electronic Axis and Tertiary Alcohol Stability


Superficially similar compounds within the trifluoromethyl-phenyl alcohol class cannot be interchanged without altering key performance parameters. Replacing the ortho-CF₃ group with hydrogen (des-trifluoromethyl analog, CAS 7428-99-1) reduces LogP by approximately 1.02 units while preserving TPSA, fundamentally altering passive membrane permeability and tissue distribution potential [1]. Shifting the CF₃ from ortho to meta position (CAS 1783618-56-3) disrupts the ortho-CF₃/para-OMe electronic push-pull axis, which modulates both the electron density on the aromatic ring and the conformational preferences of the adjacent tertiary alcohol group . Substituting the tertiary alcohol for a primary alcohol (CAS 773871-39-9) introduces metabolic liability through alcohol dehydrogenase-mediated oxidation and phase II glucuronidation/sulfation, pathways to which tertiary alcohols are intrinsically resistant [2]. The matched-pair analysis by Glyn et al. (2021) demonstrates that electron-donating para-substituents (such as OCH₃) amplify the lipophilicity differential between fluorinated and non-fluorinated aromatic analogs, making the CF₃ contribution to LogP in this specific substitution pattern larger than would be predicted from additive fragment-based calculations [3].

2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol: Quantitative Differentiation Evidence Against Closest Analogs


LogP Differentiation: Ortho-CF₃ Contributes a +1.02 LogP Increase Over the Des-Trifluoromethyl Analog

The target compound (CAS 1785147-99-0) exhibits a calculated LogP of 2.94, compared to a LogP of approximately 1.92 for the des-trifluoromethyl analog 2-(4-methoxyphenyl)propan-2-ol (CAS 7428-99-1), representing a ΔLogP of +1.02 (a 53% increase in computed logP value) [1]. This differential exceeds the typical LogP contribution of an isolated aromatic CF₃ group (~0.8–0.9 units), consistent with the observation by Glyn et al. (2021) that electron-donating para-substituents on aromatic rings amplify the lipophilicity difference between fluorinated and non-fluorinated matched pairs [2]. Both compounds share an identical TPSA of 29.46 Ų, meaning the lipophilicity gain occurs without any penalty to hydrogen-bonding capacity [1].

Lipophilicity Permeability Drug design Physicochemical profiling

Ortho-CF₃/Para-OCH₃ Electronic Push-Pull Axis: Differentiated Aromatic Reactivity Versus Positional Isomers

The target compound bears the CF₃ group ortho to the tertiary alcohol-bearing carbon and the OCH₃ group para, creating an electronic push-pull system where the strongly electron-withdrawing CF₃ (Hammett σₘ = 0.43, σₚ = 0.54) is positioned adjacent to the reaction center while the electron-donating OCH₃ (σₚ = −0.27) occupies the para position [1]. The positional isomer 2-[4-Methoxy-3-(trifluoromethyl)phenyl]propan-2-ol (CAS 1783618-56-3), with meta-CF₃, presents a fundamentally different electron density distribution: the CF₃ exerts its inductive effect from a greater distance and cannot engage in through-space interactions with the tertiary alcohol group . Glyn et al. (2021) demonstrated that ortho-substituted fluorinated aromatics display systematically reduced LogP differences compared to para- and meta-substituted analogs when intramolecular hydrogen bonding between the ortho-substituent and adjacent functionality is possible, a feature relevant to the ortho-CF₃/tertiary-alcohol spatial relationship in the target compound [2].

Regiochemistry Electronic effects SAR Medicinal chemistry

Tertiary Alcohol Metabolic Stability Advantage Over Primary Alcohol Analogs

The target compound contains a tertiary alcohol group (propan-2-ol, –C(CH₃)₂OH), which is intrinsically resistant to alcohol dehydrogenase (ADH)-mediated oxidation to the corresponding ketone. In contrast, the primary alcohol analog (4-methoxy-2-(trifluoromethyl)phenyl)methanol (CAS 773871-39-9) contains a benzylic primary alcohol (–CH₂OH) that is a known substrate for ADH and aldehyde oxidase, generating the corresponding aldehyde and carboxylic acid metabolites . Hypha Discovery's comprehensive review (2025) documents that incorporation of a tertiary alcohol motif in drug candidates reduces phase II conjugation (glucuronidation and sulfation), lowers efflux transporter recognition, and decreases off-target hERG inhibition compared to primary alcohol-bearing analogs, based on matched molecular pair analysis across multiple chemical series [1].

Metabolic stability Oxidation resistance ADME Drug design

CF₃-Substituted Tertiary Alcohols as Validated Glucocorticoid Receptor Pharmacophores: Class-Level Potency Evidence

Trifluoromethyl-substituted tertiary alcohols bearing electron-rich aryl substitution patterns have been extensively validated as glucocorticoid receptor (GR) ligands across multiple Boehringer Ingelheim patents (US 6,858,627; US 6,903,215; US 6,960,581; US 7,074,806; US 7,186,864; US 7,189,758; US 7,268,152; US 7,179,919) [1]. In the study by Betageri et al. (Bioorg. Med. Chem. Lett., 2005), tertiary alcohol derivatives within this chemotype demonstrated highly efficacious IL-6 inhibition in cellular assays, and the thiophenyl analog (compound 25) achieved an in vivo ED₅₀ of 4.0 mg/kg in the mouse LPS challenge model, comparable to dexamethasone [2]. Replacement of the CF₃ group with cyclohexylmethyl or benzyl maintained GR binding potency but altered the agonist efficacy profile, demonstrating that the CF₃ group is a tunable pharmacophoric element rather than a passive lipophilicity enhancer [2]. The ortho-CF₃/para-OMe substitution pattern of the target compound maps onto the SAR space defined in these patents, where aryl substitution with electron-donating and electron-withdrawing groups in defined positions modulates both binding affinity and functional selectivity (transrepression vs. transactivation) at GR [1].

Glucocorticoid receptor GR ligands In vivo efficacy Pharmacophore

TPSA-Equivalent Lipophilicity Enhancement: Superior Predicted Permeability Without Hydrogen-Bond Penalty

Both the target compound (CAS 1785147-99-0) and its des-CF₃ analog (CAS 7428-99-1) exhibit an identical computed TPSA of 29.46 Ų, yet the target compound's LogP is 2.94 versus approximately 1.92–1.93 for the comparator [1]. This TPSA-equivalent LogP enhancement means the target compound achieves higher predicted passive membrane permeability (log Pₑff) without increasing hydrogen-bond donor/acceptor count or violating Lipinski's Rule of Five parameters [2]. In the CNS multiparameter optimization (MPO) scoring framework, TPSA < 40 Ų and LogP between 2 and 5 are favorable for brain penetration; the target compound (TPSA 29.46, LogP 2.94) falls within this desirable window, while the des-CF₃ analog (LogP ~1.92) lies below the optimal LogP range [2]. Glyn et al. (2021) quantified that electron-donating para-substituents (like OCH₃) increase the LogP differential between fluorinated and non-fluorinated matched pairs, confirming that the +1.02 ΔLogP observed here is mechanistically attributable to the synergistic OCH₃/CF₃ substitution pattern rather than additive fragment contributions alone [3].

Passive permeability Drug-likeness RO5 compliance CNS MPO

2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol: Evidence-Driven Application Scenarios for Scientific Selection


Glucocorticoid Receptor Modulator Lead Optimization and Library Design

The target compound is structurally congeneric with the Boehringer Ingelheim GR ligand chemotype, where CF₃-substituted tertiary alcohols bearing electron-rich aryl groups have demonstrated nanomolar GR binding and functional activity with in vivo efficacy (ED₅₀ = 4.0 mg/kg in mouse LPS model) [1]. Its ortho-CF₃/para-OMe substitution pattern occupies a specific SAR niche within the patent landscape. Procurement of this compound enables exploration of the ortho-CF₃ electronic effect on GR transrepression/transactivation selectivity, a key differentiator for 'dissociated' GR ligands that separate anti-inflammatory efficacy from metabolic side effects [1][2].

CNS-Penetrant Probe Development Leveraging Optimized TPSA-LogP Profile

With a TPSA of 29.46 Ų and LogP of 2.94, the target compound occupies the favorable quadrant of the CNS MPO design space, outperforming the des-CF₃ analog (LogP ~1.92) which falls outside the optimal CNS permeability window . The +1.02 LogP advantage at identical TPSA is mechanistically grounded in the synergistic OCH₃/CF₃ electronic system as demonstrated by Glyn et al.'s matched-pair analysis [3]. This makes the compound a strategically advantageous starting point for CNS drug discovery programs where balancing permeability against metabolic stability is critical.

Synthetic Intermediate Requiring Oxidation-Resistant Tertiary Alcohol Functionality

The tertiary alcohol group (–C(CH₃)₂OH) provides intrinsic resistance to alcohol dehydrogenase-mediated oxidation and aldehyde oxidase metabolism, a well-documented advantage over primary alcohol analogs such as (4-methoxy-2-(trifluoromethyl)phenyl)methanol (CAS 773871-39-9) [4]. This stability simplifies multi-step synthetic sequences by eliminating the need for alcohol protecting groups under oxidative conditions, and reduces the risk of metabolite-related toxicity in downstream biological evaluation of derived compounds [4].

Fragment-Based Screening and Physicochemical Property-Driven Library Selection

The target compound's molecular weight (234.21 g/mol), low TPSA, favorable LogP, and compliance with Rule-of-Five criteria position it well within fragment-to-lead and lead-like property space . The ortho-CF₃/para-OMe substitution pattern introduces a unique three-dimensional electronic topology that cannot be replicated by meta- or para-substituted positional isomers, providing a non-redundant pharmacophoric element for fragment library diversification [5]. The compound's commercial availability at 95% purity from multiple vendors supports reproducible procurement for screening campaigns .

Quote Request

Request a Quote for 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.